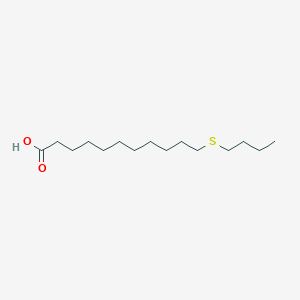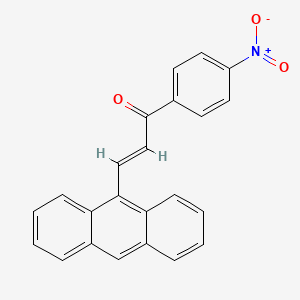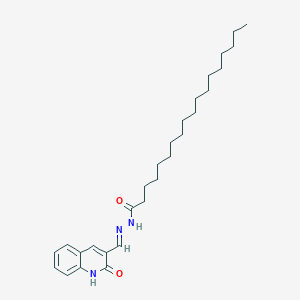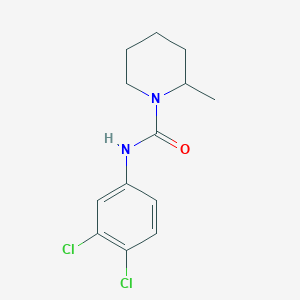
1-(N-(3,4-Dichlorophenyl)carbamoyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N-(3,4-ジクロロフェニル)カルバモイル)-2-メチルピペリジンは、分子式C12H14Cl2N2Oの化学化合物です。これは、3,4-ジクロロフェニル基とカルバモイル基で置換されたピペリジン環を含むユニークな構造で知られています。
準備方法
合成経路と反応条件
1-(N-(3,4-ジクロロフェニル)カルバモイル)-2-メチルピペリジンの合成は、通常、3,4-ジクロロアニリンと2-メチルピペリジンをカルバモイル化剤の存在下で反応させることにより行われます。反応条件には、ジクロロメタンやテトラヒドロフランなどの溶媒の使用が含まれ、反応は完全な転換を確実にするために還流条件下で行われます。
工業生産方法
この化合物の工業生産方法には、同様の合成経路が使用されますが、より大規模です。連続フローリアクターと自動システムの使用により、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、化合物の所望の純度を得ています。
化学反応の分析
反応の種類
1-(N-(3,4-ジクロロフェニル)カルバモイル)-2-メチルピペリジンは、次のようなさまざまな種類の化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応を受けることができ、塩素原子が他の求核剤に置き換えられます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウム。
形成される主な生成物
酸化: 対応するカルボン酸またはケトンの形成。
還元: アミンまたはアルコールの形成。
置換: 置換されたピペリジン誘導体の形成。
科学的研究の応用
1-(N-(3,4-ジクロロフェニル)カルバモイル)-2-メチルピペリジンは、次のような科学研究にいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 創薬や薬理学的ツールとしての潜在的な用途について検討されています。
産業: 特殊化学品や材料の製造に使用されています。
作用機序
1-(N-(3,4-ジクロロフェニル)カルバモイル)-2-メチルピペリジンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定のアプリケーションと使用の状況によって異なる場合があります。
類似化合物との比較
類似化合物
- 1-(N-(3,4-ジクロロフェニル)カルバモイル)-4-メチルピペリジン
- 1-(N-(2,4-ジクロロフェニル)カルバモイル)ピペリジン
- 1-(N-(2,3-ジクロロフェニル)カルバモイル)ピペリジン
独自性
1-(N-(3,4-ジクロロフェニル)カルバモイル)-2-メチルピペリジンは、ピペリジン環の特定の置換パターンと3,4-ジクロロフェニル基の存在のためにユニークです。このユニークな構造は、さまざまな研究アプリケーションにおいて貴重な化合物となる、独自の化学的および生物学的特性を付与します。
特性
CAS番号 |
38045-03-3 |
|---|---|
分子式 |
C13H16Cl2N2O |
分子量 |
287.18 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-2-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H16Cl2N2O/c1-9-4-2-3-7-17(9)13(18)16-10-5-6-11(14)12(15)8-10/h5-6,8-9H,2-4,7H2,1H3,(H,16,18) |
InChIキー |
UDTAYSWTMNNOEN-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




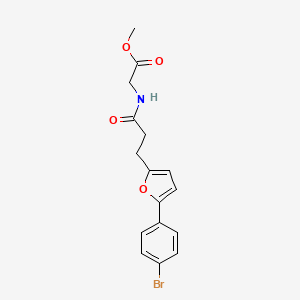
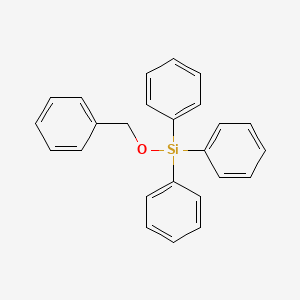


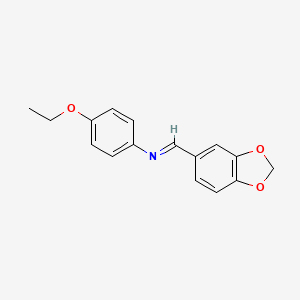

![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
